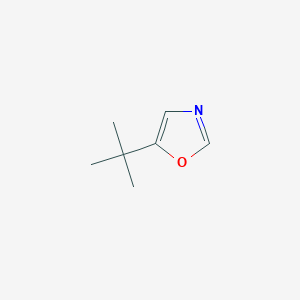

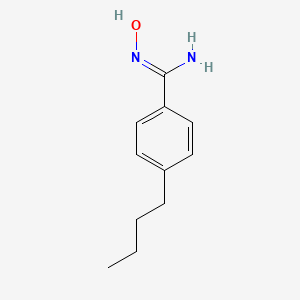

5-Tert-butyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

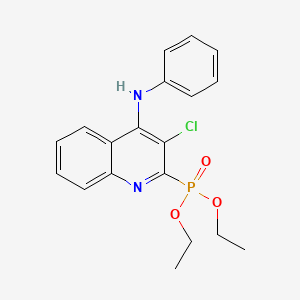

The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years .Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Chemical Reactions Analysis

Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis

5-Tert-butyl-1,3-oxazole is a stable liquid at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

I2/TBHP-mediated Domino Process The synthesis of 2,5-disubstituted oxazoles, including structures similar to 5-Tert-butyl-1,3-oxazole, can be achieved through a TBHP (tert-butyl hydroperoxide)/I2-mediated domino strategy. This process involves the formation of intermolecular C–N bonds and intramolecular C–O bonds, yielding oxazole derivatives from readily available substrates under mild conditions (Feng et al., 2013).

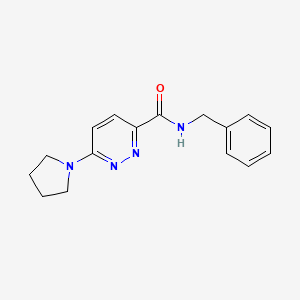

Metal-Free Tandem Synthesis A metal-free tandem Csp3-H bond functionalization of ketones and 1,3-dipolar cycloaddition has been developed, providing an efficient approach to a variety of oxazole and isoxazoline derivatives. This protocol allows for the synthesis of isoxazolines with significant antifungal activity (Dai et al., 2019).

Synthesis via Cerium(III) Triflate-Catalyzed Cascade Reaction The synthesis of 2-alkynyl oxazoles, potentially including 5-Tert-butyl-1,3-oxazole, can be achieved via a Ce(OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide. This method facilitates the synthesis of diversely functionalized oxazoles under mild conditions, with certain derivatives showing good anticancer activities in human cancer cells (Cao et al., 2020).

Synthesis of 5-tert-Butyl-1,3-benzoxazole Derivatives A detailed study was conducted on the synthesis of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, providing insights into the structural intricacies and interactions of benzoxazole derivatives. The study highlighted the crystal packing controlled by π–π stacking interactions, which could be pertinent in understanding the properties of similar compounds like 5-Tert-butyl-1,3-oxazole (Li et al., 2008).

Orientations Futures

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . This has led to an increase in the synthesis of various oxazole derivatives for their potential therapeutic applications . The future of 5-Tert-butyl-1,3-oxazole likely lies in further exploration of its biological activities and potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

5-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQQTMRZVYOSPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-1,3-oxazole | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyridin-3-yl)amino]benzoic acid](/img/structure/B2680369.png)

![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)

![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)